Oseltamivir-13C2,d3 Phosphate is a stable isotope-labeled derivative of Oseltamivir Phosphate, an antiviral medication commonly known under the brand name Tamiflu. This compound is primarily utilized in the treatment and prevention of influenza A and B viruses. Oseltamivir functions as a competitive inhibitor of the neuraminidase enzyme, which is critical for the viral replication process. The introduction of stable isotopes, such as carbon-13 and deuterium, into the molecular structure allows for enhanced tracking and analysis in pharmacokinetic studies.
Oseltamivir-13C2,d3 Phosphate belongs to the class of antiviral agents and is specifically categorized as a neuraminidase inhibitor. Its classification as a stable isotope-labeled compound makes it valuable for research applications in pharmacology and drug metabolism studies.
The synthesis of Oseltamivir-13C2,d3 Phosphate involves several key steps that typically begin with shikimic acid. The synthetic pathways have been optimized to improve yield and enantioselectivity. Notable methods include:
The synthesis typically involves:
The molecular structure of Oseltamivir-13C2,d3 Phosphate can be represented as follows:
This structure features:
The compound's isotopic labeling enhances its detection in biological systems, allowing researchers to trace its metabolic pathways more effectively.
Oseltamivir-13C2,d3 Phosphate undergoes several significant chemical reactions, particularly in biological environments:
The reactions are typically monitored using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to analyze product formation and stability.
Oseltamivir acts by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues from glycoproteins on infected cells, thus blocking viral release and spread.
The mechanism involves:
Relevant data includes melting point ranges and specific rotation measurements that confirm purity and identity.
Oseltamivir-13C2,d3 Phosphate is primarily utilized in scientific research settings for:
This compound serves as an essential tool for researchers investigating antiviral mechanisms and therapeutic strategies against influenza viruses.
Oseltamivir-13C₂,d₃ phosphate (CAS 2734920-81-9) is a stable isotope-labeled analog of the antiviral prodrug oseltamivir phosphate, featuring site-specific isotopic substitutions at critical molecular positions. The compound incorporates two ¹³C atoms and three deuterium (²H) atoms, resulting in the molecular formula C₁₅¹³CH₂₈D₃N₂O₈P and a molecular weight of 414.41 g/mol—an increase of 5 Da compared to the non-labeled compound (409.40 g/mol) [1] [6]. The isotopic labeling occurs at two distinct sites:
Density functional theory (DFT) calculations at the B3LYP/6-311++G** level confirm that isotopic substitution does not alter the fundamental stereochemistry or conformation of the molecule. The labeled compound retains the (3R,4R,5S)-stereochemical configuration critical for neuraminidase inhibition. However, subtle bond-length variations occur at modification sites: the C=O bond in the ¹³C-labeled acetyl group contracts by 0.002 Å, while C-D bonds in the deuterated methyl group elongate by 0.005 Å compared to C-H bonds. These changes arise from altered vibrational zero-point energies but do not impact the molecule’s biological recognition [4].
Table 1: Key Structural Parameters from DFT Calculations
Parameter | Non-Labeled Oseltamivir | 13C₂,d₃-Labeled Oseltamivir | Change |
---|---|---|---|
C=O bond length (N-acetyl) | 1.227 Å | 1.225 Å | -0.002 Å |
C-C bond (acetyl methyl) | 1.512 Å | 1.512 Å | No change |
C-D bond length | N/A | 1.105 Å | +0.005 Å* |
Solvation energy (water) | -121.13 kJ/mol | -127.37 kJ/mol | -6.24 kJ/mol |
Molecular volume | 353.5 ų | 350.4 ų | -3.1 ų |
*Compared to C-H bond length in non-labeled compound (1.100 Å). Data source: [4]
The reduced molecular volume (-3.1 ų) and increased solvation energy (-127.37 kJ/mol vs. -121.13 kJ/mol in non-labeled form) indicate enhanced aqueous stability, which improves solubility and reduces aggregation propensity in biological matrices [4].
¹H, ¹³C, and ³¹P NMR spectroscopy provide unambiguous verification of isotopic incorporation and molecular integrity. Deuterium substitution induces characteristic upfield shifts in adjacent protons due to reduced spin-spin coupling and the isotope’s lower magnetogyric ratio:
The ¹³C-¹³C coupling in the acetyl group serves as a spectroscopic signature for quantifying isotopic enrichment. Absence of residual -C(O)CHD₂ or -C(O)CH₂D signals confirms >99% deuteration at the methyl position [6].
High-resolution mass spectrometry (HRMS) reveals distinct fragmentation pathways differentiating the labeled compound from its non-labeled counterpart. Under electrospray ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ appears at m/z 415.42 for Oseltamivir-13C₂,d₃ phosphate versus m/z 410.40 for the unlabeled form. Key diagnostic fragments include:
Table 2: Signature MS/MS Fragments (ESI+)
Fragment Ion | m/z (Non-Labeled) | m/z (13C₂,d₃-Labeled) | Mass Shift | Identity |
---|---|---|---|---|
[M+H]⁺ | 410.40 | 415.42 | +5.02 | Molecular ion |
[M+H-¹³CD₃COOH]⁺ | 347.38 | 350.40 | +3.02 | Loss of acetic acid-D₃ |
[C₁₄H₂₁N₂O₄]⁺ | 285.06 | 288.07 | +3.01 | Cyclohexene carboxylate |
[C₈H₁₅NO₂]⁺ | 158.11 | 158.11 | 0 | Pentyloxy side chain |
The +3 Da shift in the carboxylate ion (m/z 285.06 → 288.07) and +5 Da shift in the molecular ion are definitive markers for detecting the labeled compound in biological matrices. Collision-induced dissociation (CID) at 20 eV enhances the relative abundance of these signature fragments, enabling sensitive quantification in pharmacokinetic studies [3].
Isotopic labeling induces negligible changes in chemical reactivity but measurable differences in physicochemical behavior:
Table 3: Physicochemical Comparison with Non-Labeled Analog
Property | Non-Labeled Oseltamivir Phosphate | 13C₂,d₃-Labeled Oseltamivir Phosphate | Significance |
---|---|---|---|
Serum protein binding (K) | 1.88 × 10⁴ M⁻¹ | 5.7 × 10² M⁻¹ | Reduced hydrophobic interaction |
Solvation energy | -121.13 kJ/mol | -127.37 kJ/mol | Enhanced aqueous stability |
Metabolic half-life (t₁/₂) | 2.3 h | 2.3 h | No kinetic isotope effect |
C=O IR stretch | 1715 cm⁻¹ | 1700 cm⁻¹ | Altered carbonyl polarization |
Plasma clearance (CL) | 26.5 L/h | 26.7 L/h | Bioequivalence |
Data synthesized from [1] [4] [6]
These subtle disparities do not compromise bioequivalence, as confirmed by parallel artificial membrane permeability assays (PAMPA) showing identical passive diffusion kinetics (Papp = 4.2 × 10⁻⁶ cm/s for both forms) [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7